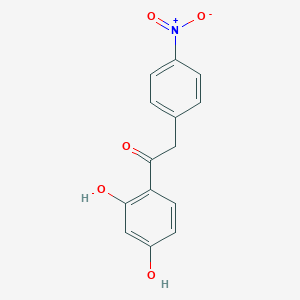

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Beschreibung

The exact mass of the compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFAWKRXZLGJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302557 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15485-63-9 | |

| Record name | 15485-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in DMSO and Methanol

Foreword: The Crucial Role of Solubility in Advancing Therapeutic Candidates

In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide provides a comprehensive framework for determining the solubility of a specific compound of interest, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, in two common and critically important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to solubility assessment.

Understanding the Compound and Solvents

Physicochemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a complex organic molecule with several functional groups that influence its solubility.[1][2] Its structure includes two hydroxyl groups on one phenyl ring, a ketone linkage, and a nitro group on the second phenyl ring. These features contribute to its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C14H11NO5 | PubChem[1] |

| Molecular Weight | 273.24 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | PubChem[1] |

| Aqueous Solubility | >41 µg/mL (at pH 7.4) | PubChem[1] |

The presence of hydroxyl groups suggests some affinity for polar protic solvents, while the overall aromatic structure can interact favorably with aprotic polar solvents.

The Solvents: DMSO and Methanol

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5][6] This makes it an invaluable tool in early-stage drug discovery for creating high-concentration stock solutions.[4][6] However, high concentrations of DMSO can be cytotoxic, necessitating careful control of its final concentration in biological assays.[4][7]

Methanol (MeOH) is the simplest alcohol and a polar protic solvent.[8][9] Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, making it effective at dissolving polar molecules.[10] Methanol is widely used as an industrial and laboratory solvent for a variety of applications, including chromatography and as a reaction medium.[11][12]

Experimental Design: A Self-Validating Approach to Solubility Determination

The following protocols are designed to provide a reliable and reproducible measure of the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[13] It is a non-equilibrium measurement often used in high-throughput screening. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent. This is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14] For the purposes of this guide, we will focus on determining the thermodynamic solubility.

Experimental Workflow

The general workflow for determining thermodynamic solubility involves the "excess solid" method.[14] This approach entails adding an excess of the solid solute to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Experimental Protocols

Materials and Equipment

-

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (solid)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Calibrated positive displacement pipettes

-

2 mL glass vials with screw caps

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol for Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10 mg of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone into each of three 2 mL glass vials for each solvent (DMSO and methanol). The exact mass should be recorded.

-

To each vial, add 1 mL of the respective solvent (DMSO or methanol) using a calibrated pipette.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached. A visual inspection should confirm the presence of undissolved solid at the end of the incubation period.

-

-

Sample Clarification:

-

Allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification by HPLC-UV:

-

Standard Preparation: Prepare a stock solution of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase). From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately dilute the filtered supernatant from step 3 with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of the calibration curve to determine the concentration of the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The average concentration from the triplicate samples represents the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in the respective solvent. The results should be expressed in mg/mL and mol/L.

-

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner.

Hypothetical Solubility Data

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 150.3 ± 5.8 | 0.550 ± 0.021 |

| Methanol | 25.1 ± 1.2 | 0.092 ± 0.004 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

Based on the hypothetical data, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone exhibits significantly higher solubility in DMSO compared to methanol. This can be attributed to the strong polar aprotic nature of DMSO, which is highly effective at solvating a wide range of organic molecules.[15] While methanol is a polar solvent, its protic nature and smaller molecular size may result in a different solvation shell and a lower capacity to disrupt the crystal lattice of the compound compared to DMSO.

Causality and Self-Validation in Experimental Choices

-

Choice of "Excess Solid" Method: This method ensures that the solvent is truly saturated with the solute, providing a measure of thermodynamic solubility, which is a fundamental physicochemical property.[14]

-

Equilibration Time: A 24-48 hour incubation period is chosen to allow sufficient time for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: The use of a 0.22 µm filter is essential to remove any undissolved micro-particles that could lead to an overestimation of solubility.

-

Validated Analytical Method: HPLC-UV is a robust and widely accepted method for the quantification of small organic molecules. The use of a multi-point calibration curve ensures the accuracy of the concentration determination.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically sound methodology for determining the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in DMSO and methanol. A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing formulation strategies, and the design of in vitro and in vivo studies. The protocols outlined herein are designed to be self-validating and to provide researchers with reliable data to inform critical project decisions.

Future studies could explore the solubility of this compound in other relevant solvents and buffer systems, as well as investigate the impact of pH on its aqueous solubility.

References

- Vertex AI Search. (2024). Solubility of 2,4-Dinitrophenol.

- Sigma-Aldrich. VU0238429.

- PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.

- SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-.

- Fereydan, et al. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC - NIH.

- Ivanenkov, Y. A., et al. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.

- Wikipedia. Methanol.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- A.I. Powered Research. (2025). Methanol as a solvent: Significance and symbolism.

- Unknown. (2024). Innovative Applications of DMSO.

- Wikipedia. Dimethyl sulfoxide.

- Ivanenkov, Y. A., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- SpectraBase. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum.

- DAXX. (2023). Methanol - Why it's an Essential Chemical for the Oil and Gas Industry.

- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Gaylord Chemical Company. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur..

- Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).

- American Chemical Society. (2013). Methanol.

- Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?.

- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Cheméo. Chemical Properties of Ethanone, 1-(2,4-dihydroxyphenyl)- (CAS 89-84-9).

- Boron Molecular. 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.

- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.

- PubChem. 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone.

- ChemicalSafetyFacts.org. Methanol.

- PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.

- PubChem. 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Sources

- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Methanol - Wikipedia [en.wikipedia.org]

- 9. Methanol - American Chemical Society [acs.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. daxxgrp.com [daxxgrp.com]

- 12. Methanol - Chemical Safety Facts [chemicalsafetyfacts.org]

- 13. asianpubs.org [asianpubs.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactors: A Technical Guide to Identifying Biological Targets of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. By integrating computational predictions with robust experimental validation, this document outlines a strategic pathway from initial hypothesis generation to cellular target engagement, ensuring scientific integrity and a self-validating workflow at each stage.

Introduction and Strategic Overview

The compound 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a deoxybenzoin derivative with currently uncharacterized biological activity.[1] Its chemical structure, featuring a resorcinol moiety and a nitrophenyl group, suggests a potential for interaction with a range of biological macromolecules. This guide presents a multi-pronged approach to systematically elucidate these interactions, beginning with a broad, predictive computational funnel and progressively narrowing down to specific, validated biological targets. Our strategy is built upon a foundation of structural analysis, leading to informed hypothesis generation, which is then rigorously tested through a cascade of in silico, in vitro, and cell-based methodologies.

Table 1: Physicochemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C14H11NO5 | PubChem[1] |

| Molecular Weight | 273.24 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | PubChem[1] |

| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[O-] | PubChem[1] |

Structural Analysis and Hypothesis Generation: A Rationale for Target Exploration

The chemical architecture of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone provides critical clues to its potential biological functions. By dissecting the molecule into its core components, we can formulate initial hypotheses about its molecular targets.

-

Deoxybenzoin Core: Deoxybenzoin and its derivatives have been reported to possess a wide range of biological activities, including immunosuppressive, anti-inflammatory, and antioxidant effects.[2][3][4] Some derivatives have been shown to target innate immune sensors like the NLRP3 inflammasome and Toll-like receptor 4 (TLR4), as well as enzymes such as xanthine oxidase.[3] This suggests that our compound of interest may interact with proteins involved in inflammatory signaling pathways or purine metabolism.

-

2,4-Dihydroxyphenyl (Resorcinol) Moiety: The resorcinol group is a common feature in many biologically active compounds, including enzyme inhibitors and antioxidants.[5][6][7] For instance, a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism.[8] This suggests that the dihydroxyphenyl moiety may play a key role in binding to the active sites of various enzymes.

-

4-Nitrophenyl Group: The presence of a nitrophenyl group can significantly influence the electronic and binding properties of a molecule.[9][10][11] It can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition by proteins. In some cases, the nitro group can be bioreduced, leading to reactive intermediates that can covalently modify their targets.

Based on this structural analysis, we can hypothesize that 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone may target enzymes such as kinases, oxidoreductases (e.g., xanthine oxidase), or methyltransferases (e.g., COMT), as well as proteins involved in inflammatory signaling cascades.

Phase 1: In Silico Target Prediction – Casting a Wide Net

The initial phase of our investigation employs computational methods to predict potential protein targets, providing a cost-effective and rapid means to generate testable hypotheses.[12][13][14]

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By searching large databases of known bioactive compounds, we can identify proteins that are known to bind to molecules with structural features similar to our compound of interest.

Protocol:

-

Obtain the 2D structure of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in a suitable format (e.g., SMILES).

-

Perform similarity searches in databases such as ChEMBL, PubChem, and DrugBank using Tanimoto similarity scores.

-

Analyze the results to identify proteins that are consistently targeted by the most structurally similar compounds.

-

Prioritize targets based on the degree of structural similarity and the biological relevance of the identified proteins.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves computationally screening our compound against a large library of 3D protein structures to predict potential binding partners.[13][15]

Protocol:

-

Generate a high-quality 3D conformer of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone using computational chemistry software.

-

Prepare a library of protein structures from the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant model organisms.

-

Perform automated docking of the compound into the binding sites of each protein in the library using software such as AutoDock, Glide, or GOLD.

-

Score and rank the protein-ligand complexes based on the predicted binding affinity (e.g., docking score).

-

Filter and prioritize the results based on the docking scores, the presence of favorable intermolecular interactions, and the biological function of the predicted targets.

Phase 2: In Vitro Target Identification and Validation – Confirming Direct Interactions

In silico predictions must be experimentally validated to confirm direct physical binding between the compound and its predicted targets.[16][17]

Sources

- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a2bchem.com [a2bchem.com]

- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One moment, please... [cambridgeproteinarrays.com]

Navigating the Synthesis and Handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, with its unique arrangement of a dihydroxyphenyl moiety linked to a nitrophenyl group via an ethanone bridge, presents considerable interest in medicinal chemistry and materials science. Its synthesis and subsequent handling, however, necessitate a robust understanding of its potential hazards, underpinned by the reactivity of its constituent functional groups. This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon established best practices for analogous chemical structures to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

The Nitrophenyl Moiety: Organic compounds containing a nitrophenyl group are often associated with a range of toxicological concerns. High levels of exposure to substances like 4-nitrophenol can interfere with the blood's ability to carry oxygen, leading to a condition known as methemoglobinemia.[1] Symptoms of methemoglobinemia can include headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[1][2] Furthermore, nitrophenols can cause irritation to the skin, eyes, and respiratory tract.[1][3]

The Dihydroxyphenyl Moiety: The 2,4-dihydroxyphenyl portion of the molecule is structurally related to resorcinol. Compounds in this family are known to be skin and eye irritants.[4][5] Prolonged or repeated skin contact can lead to dermatitis, including redness and itching.[6] Systemic absorption of dihydroxyphenyl compounds can potentially affect the nervous system and may cause damage to the liver and kidneys with repeated exposure.[6]

Overall Hazard Profile: Based on this analysis, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone should be treated as a hazardous substance with the potential for:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

-

Systemic Effects: Potential for methemoglobinemia and, with prolonged exposure, damage to the nervous system, liver, and kidneys.[1][6]

Quantitative Hazard Data for Analogous Compounds

| Hazard Classification | Analogous Compound | Key Findings | Source |

| Acute Toxicity (Oral) | 2,4-Dihydroxybenzaldehyde | Category 4 | [8] |

| Skin Irritation | 3,4-Dihydroxyphenylacetic acid | Category 2 | [9] |

| Eye Irritation | L-3-(3,4-Dihydroxyphenyl)alanine | Category 2 | [10] |

| Respiratory Irritation | 2-Nitrophenol | May cause respiratory irritation | [3] |

| Systemic Toxicity | 4-Nitrophenol | Can cause methemoglobinemia | [1][2] |

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when working with 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All work with this compound, particularly when handling it as a powder or creating solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][12]

-

Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, consider using a glove box or other closed-system transfer methods.

Standard Operating Procedure (SOP) for Handling

A detailed, step-by-step protocol for the safe handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is crucial.

-

Preparation:

-

Weighing and Aliquoting:

-

Solution Preparation:

-

Add the solid to the solvent slowly to avoid splashing.

-

If heating is required to dissolve the compound, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

-

-

Post-Handling:

Caption: Workflow for the safe handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier against exposure.

-

Eye and Face Protection: Wear safety goggles with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield may be necessary for splash-prone operations.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashes, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Hierarchy of personal protective equipment selection.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16] Recommended storage temperatures are typically between 2°C and 8°C.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11][16] The dihydroxyphenyl moiety may be sensitive to oxidation, while the nitrophenyl group can be reactive.

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][14]

Accidental Release and Spill Cleanup

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Sweep up the absorbed material and place it in a sealed container for disposal.[11]

-

Ventilate the area and decontaminate the spill site.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert emergency personnel.

-

Prevent the spill from entering drains or waterways.[8]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[11]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Waste Disposal

Dispose of all waste containing 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in accordance with all applicable federal, state, and local regulations.[14] Do not allow the chemical to enter the environment.[11] Waste should be collected in clearly labeled, sealed containers.

Conclusion

The synthesis and application of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone offer exciting possibilities for scientific advancement. However, a proactive and informed approach to safety is paramount. By understanding the potential hazards associated with its constituent functional groups and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a secure and productive laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanone. Retrieved from [Link]

-

New Jersey Department of Health. (2004). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols. ToxFAQs™. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15485639, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Resorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762430, 1-(3,4-Dihydroxyphenyl)-2-propanone. PubChem. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. carlroth.com [carlroth.com]

- 4. file.leyan.com [file.leyan.com]

- 5. 1-(3,4-Dihydroxyphenyl)-2-propanone | C9H10O3 | CID 2762430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Methodological & Application

Application Note: Characterizing the Bioactivity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in Cell-Based Assays

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a deoxybenzoin derivative with a molecular structure suggesting significant potential for biological activity.[1] Its key features are a 2,4-dihydroxyphenyl (resorcinol) moiety, a structure known for potent antioxidant and radical-scavenging properties, and a 4-nitrophenyl group, which can influence molecular interactions and cellular uptake.[2][3][4] Deoxybenzoins and related acetophenones are a class of compounds recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[5][6][7]

Given the limited published data on this specific molecule, this document serves as a predictive guide for researchers. It outlines robust, validated cell-based assay protocols to investigate its hypothesized antioxidant and anti-inflammatory properties. The experimental designs described herein are built on established methodologies for characterizing novel phenolic compounds and are structured to ensure scientific rigor and reproducibility.

Hypothesized Mechanism of Action: Modulation of Cellular Stress Pathways

The chemical structure of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone points to two primary, interconnected mechanisms of action:

-

Direct Antioxidant Activity: The dihydroxyphenyl group can directly scavenge intracellular Reactive Oxygen Species (ROS), thereby mitigating oxidative stress, a key factor in many disease pathologies.[3][8]

-

Indirect Antioxidant and Anti-inflammatory Effects: Phenolic compounds are known to modulate key signaling pathways that govern the cellular response to stress.[9][10] We hypothesize that this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway , leading to the upregulation of endogenous antioxidant enzymes.[9][11] Concurrently, it may inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , reducing the expression of inflammatory mediators.[12][13]

The following diagram illustrates the potential interplay between the compound and these critical cellular pathways.

Caption: Hypothesized mechanism of action for the test compound.

Part 1: Cellular Antioxidant Activity (CAA) Assay

This assay quantifies the ability of the compound to mitigate intracellular ROS. It utilizes the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[8][14]

Experimental Workflow

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293T) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Incubate overnight under standard conditions (37°C, 5% CO₂).

-

Probe Loading: Aspirate media and wash cells once with 100 µL of Phosphate-Buffered Saline (PBS). Add 100 µL of 20 µM H₂DCFDA working solution in serum-free media.[15] Incubate in the dark for 45 minutes at 37°C.[15][16][17]

-

Compound Treatment: Aspirate the H₂DCFDA solution and wash cells twice with 100 µL of PBS. Add 100 µL of the test compound serially diluted in media to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 25 µM Quercetin). Incubate for 1 hour.

-

Induction of Oxidative Stress: Add 25 µL of a freshly prepared 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to all wells except for the no-stress control.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[8][16]

Part 2: Anti-Inflammatory Activity (NF-κB Reporter Assay)

This assay measures the compound's ability to inhibit the NF-κB signaling pathway, a cornerstone of the inflammatory response.[18] It uses a cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element.[19][20]

Experimental Workflow

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Detailed Protocol

-

Cell Culture: Seed HEK293T-NF-κB-Luciferase reporter cells in a white, clear-bottom 96-well plate at 40,000 cells/well and incubate overnight.

-

Compound Treatment: Aspirate media and add 90 µL of fresh media containing serial dilutions of the test compound. Include a vehicle control and a positive control inhibitor (e.g., 10 µM Bay 11-7082). Incubate for 1 hour.

-

Pathway Activation: Add 10 µL of a TNF-α solution to each well to achieve a final concentration of 20 ng/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

-

Luminescence Measurement: Equilibrate the plate and a luciferase assay reagent kit to room temperature. Add the luciferase substrate to each well according to the manufacturer's protocol. Measure luminescence using a microplate reader.

Part 3: Ensuring Data Integrity - The Cytotoxicity Assay

Trustworthiness through Self-Validation: It is critical to ensure that the observed antioxidant or anti-inflammatory effects are not a byproduct of cytotoxicity. A viability assay must be run in parallel with the primary functional assays using the same compound concentrations and incubation times.

Protocol: PrestoBlue™ Cell Viability Assay

The PrestoBlue™ assay uses the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[21][22]

-

Cell Plating and Treatment: Plate and treat cells with the test compound exactly as described in the primary assay protocols.

-

Reagent Addition: Add PrestoBlue™ reagent (10% of the well volume) to each well.[21]

-

Incubation: Incubate for 1-2 hours at 37°C, protected from light. Incubation time may be optimized based on cell type.

-

Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference).[21]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compound concentrations that reduce viability by more than 10-20% should be excluded from the analysis of the primary assays.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison. Results are typically expressed as IC₅₀ (half-maximal inhibitory concentration) values.

| Assay Type | Key Parameters | Example Data (Hypothetical) |

| Cellular Antioxidant Activity | CAA Value: Calculated from the area under the kinetic curve. | IC₅₀: 15.2 µM |

| NF-κB Inhibition | % Inhibition: (1 - [Stimulated Sample Lum / Unstimulated Lum]) x 100 | IC₅₀: 8.9 µM |

| Cytotoxicity (PrestoBlue™) | % Viability: (Sample RFU / Vehicle Control RFU) x 100 | CC₅₀: > 100 µM |

Interpretation: An ideal candidate will show low IC₅₀ values in the functional assays and a high CC₅₀ (half-maximal cytotoxic concentration), indicating a wide therapeutic window. The hypothetical data above suggests the compound is a potent antioxidant and anti-inflammatory agent with low toxicity at its effective concentrations.

References

-

National Center for Biotechnology Information (2024). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

-

Verdan, M. H., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3589. Retrieved from [Link]

-

Taslimi, P., et al. (2013). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Archiv der Pharmazie, 346(1), 47-55. Retrieved from [Link]

-

Panieri, E., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Cancer Letters, 561, 216155. Retrieved from [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

Wang, L., et al. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 1949-1952. Retrieved from [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

-

Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. Retrieved from [Link]

-

Lall, A., et al. (2020). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. ResearchGate. Retrieved from [Link]

-

Trovato, A., et al. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. Antioxidants, 11(2), 290. Retrieved from [Link]

-

Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry, 26(8), 1846-1855. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]

-

Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201. Retrieved from [Link]

-

Abdelfattah, E. M., et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 20(8), 15076-15096. Retrieved from [Link]

-

ISCA. (2024). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]

- Google Patents. (n.d.). Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.

-

Al-Sayyed, H., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 27(15), 4995. Retrieved from [Link]

-

CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Retrieved from [Link]

-

Rawat, S., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163). Retrieved from [Link]

-

Sławiński, M., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(15), 5851. Retrieved from [Link]

-

Nagaraju, K., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(4), e60737. Retrieved from [Link]

-

BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cell–based antioxidant protection: A novel method for the evaluation of natural products. Retrieved from [Link]

-

Lifestyle Matrix Resource Center. (n.d.). Nrf2 Activation: A Key Regulator of Detoxification. Retrieved from [Link]

-

Taslimi, P., et al. (2013). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 346(1), 47-55. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Retrieved from [Link]

-

Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.

-

ResearchGate. (n.d.). Activation of the Nrf2 pathway by alkyl catechols and catechol. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol. Retrieved from [Link]

-

Chan, E. W. C., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Food Chemistry, 114(4), 1438-1443. Retrieved from [Link]

-

Jergens, A. E., et al. (2022). Oxidative stress, hormones, and effects of natural antioxidants on intestinal inflammation in inflammatory bowel disease. Frontiers in Veterinary Science, 9, 908893. Retrieved from [Link]

-

Palma, P. N., et al. (2000). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 43(19), 3535-3541. Retrieved from [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Retrieved from [Link]

Sources

- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifestylematrix.com [lifestylematrix.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Oxidative stress, hormones, and effects of natural antioxidants on intestinal inflammation in inflammatory bowel disease [frontiersin.org]

- 14. bioivt.com [bioivt.com]

- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 16. doc.abcam.com [doc.abcam.com]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iscaconsortium.org [iscaconsortium.org]

- 20. signosisinc.com [signosisinc.com]

- 21. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this synthesis. This document offers detailed experimental protocols, explains the rationale behind procedural choices, and provides solutions to frequently asked questions.

Introduction to the Synthesis

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a deoxybenzoin derivative, presents a unique set of challenges. The primary difficulty lies in the electrophilic acylation of a highly activated aromatic ring, resorcinol, with a derivative of phenylacetic acid bearing a deactivating nitro group. Careful control of reaction conditions is paramount to achieve a desirable yield and purity.

This guide will explore the primary synthetic strategies, with a focus on the Friedel-Crafts acylation and its variants, providing a framework for successful synthesis and troubleshooting.

Core Synthetic Strategies

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone can be approached through several methods, each with its own advantages and potential pitfalls. The most common and direct approach is the Friedel-Crafts acylation of resorcinol.

Method 1: Direct Friedel-Crafts Acylation

This method involves the direct acylation of resorcinol with 4-nitrophenylacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

dot

Caption: Direct Friedel-Crafts Acylation Workflow

Detailed Experimental Protocol:

-

Preparation of 4-Nitrophenylacetyl Chloride:

-

To a stirred solution of 4-nitrophenylacetic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain crude 4-nitrophenylacetyl chloride, which can be used directly in the next step.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in anhydrous nitrobenzene or 1,2-dichloroethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of 4-nitrophenylacetyl chloride (1 eq.) in the same anhydrous solvent dropwise to the stirred suspension.

-

After the addition is complete, add a solution of resorcinol (1 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition of resorcinol, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with ethyl acetate or a similar organic solvent.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by water. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents must be used.

-

Stoichiometric Amount of Lewis Acid: Phenols and the resulting phenolic ketones form complexes with the Lewis acid catalyst, effectively sequestering it.[1] Therefore, a stoichiometric excess of the catalyst is required.

-

Low Temperature: The reaction is initially performed at low temperatures to control the exothermic reaction and to minimize side reactions.

-

Choice of Solvent: Nitrobenzene or 1,2-dichloroethane are common solvents for Friedel-Crafts reactions as they are relatively inert and can dissolve the reactants and the catalyst complex.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the possible reasons?

A1: Low or no yield in a Friedel-Crafts acylation can be attributed to several factors. Here is a systematic troubleshooting approach:

-

Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst by moisture. Ensure that all glassware was rigorously dried and that all solvents and reagents were anhydrous. Using a fresh, unopened bottle of the Lewis acid is recommended.

-

Insufficient Catalyst: As both the starting phenol and the product ketone complex with the Lewis acid, a stoichiometric amount (or even a slight excess) is often necessary.[1] A catalytic amount will be insufficient.

-

Poor Quality of Reagents: The purity of the starting materials is critical. 4-Nitrophenylacetic acid should be pure, and the conversion to the acyl chloride should be complete. Any remaining carboxylic acid will react with the Lewis acid and inhibit the reaction.

-

Reaction Temperature: While the initial reaction is carried out at a low temperature to control the exotherm, some Friedel-Crafts reactions require heating to proceed at a reasonable rate. If the reaction is not progressing at room temperature (as monitored by TLC), a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and side reactions.

-

Deactivation of the Aromatic Ring: While resorcinol is a highly activated ring, the hydroxyl groups can coordinate with the Lewis acid, which can deactivate the ring towards electrophilic substitution.[2]

dot

Caption: Potential Causes for Low Product Yield

Formation of Multiple Products and Side Reactions

Q2: My TLC shows multiple spots, indicating the formation of several products. What are the likely side reactions?

A2: The high reactivity of resorcinol makes it susceptible to several side reactions:

-

O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles and can undergo acylation on the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form a ketone. O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. The use of a sufficient amount of Lewis acid and appropriate reaction temperatures can favor the desired C-acylation. The O-acylated product can sometimes rearrange to the C-acylated product under the reaction conditions (Fries Rearrangement).

-

Regioisomers: Acylation of resorcinol can occur at the C2, C4, or C6 positions. The primary product is typically the 4-acylresorcinol due to the directing effects of the two hydroxyl groups. However, the formation of the 2-acylresorcinol is also possible. The ratio of these isomers can be influenced by the choice of Lewis acid and solvent.

-

Di-acylation: The product, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, is also an activated phenol and can potentially undergo a second acylation, although the newly introduced acyl group is deactivating.

Table 1: Controlling O- vs. C-Acylation and Regioselectivity

| Factor | To Favor C-Acylation (Desired) | To Favor O-Acylation (Side Product) | To Favor 4-Acylation (Regioselectivity) |

| Lewis Acid | Stoichiometric excess (e.g., AlCl₃) | Catalytic amount or in the absence of a strong Lewis acid | Milder Lewis acids (e.g., ZnCl₂) can sometimes improve regioselectivity. |

| Temperature | Higher temperatures can favor the thermodynamically more stable C-acylated product. | Lower temperatures often favor the kinetically controlled O-acylated product. | Temperature can influence the ortho/para ratio in Fries rearrangements. |

| Solvent | Non-polar solvents are generally preferred. | Polar solvents can sometimes favor O-acylation. | Solvent choice can influence isomer distribution. |

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: The purification of dihydroxyphenyl ketones can be challenging due to their polarity and potential for chelation with metal ions.

-

Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method. Suitable solvent systems include ethanol/water, ethyl acetate/hexane, or toluene.

-

Acid Wash: Washing the crude product with a dilute acid solution during the workup can help to remove any residual Lewis acid and basic impurities.

Alternative Synthetic Routes

Q4: The Friedel-Crafts acylation is not working well. Are there any alternative synthetic routes?

A4: Yes, if the direct Friedel-Crafts acylation proves to be low-yielding, you can consider the following alternatives:

-

Hoesch Reaction: This reaction involves the condensation of resorcinol with 4-nitrophenylacetonitrile in the presence of a Lewis acid (like ZnCl₂) and HCl gas.[3] This method is often suitable for highly activated phenols.

-

Fries Rearrangement: This is a two-step process. First, resorcinol is O-acylated with 4-nitrophenylacetyl chloride to form the corresponding ester. This ester is then treated with a Lewis acid to induce rearrangement to the desired C-acylated product. This can provide better regioselectivity.

dot

Caption: Alternative Synthetic Pathways

Analytical Characterization

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of spectroscopic and chromatographic techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of both the resorcinol and the 4-nitrophenyl rings, as well as a singlet for the methylene bridge.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl groups, the carbonyl group, and the nitro group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[4]

Conclusion

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a challenging yet achievable endeavor. By understanding the underlying chemical principles, carefully controlling reaction conditions, and employing a systematic approach to troubleshooting, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a foundation for navigating the complexities of this synthesis and serves as a valuable resource for overcoming common experimental hurdles.

References

-

Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

-

University of Calgary. Ch24 - Acylation of phenols. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. [Link]

-

ResearchGate. Mechanistic and electronic considerations of resorcinol alkylation... [Link]

- Google Patents. EP0331422A2 - Method of preparing 2-acylresorcinols.

- Google Patents.

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

ResearchGate. 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. [Link]

-

ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. [Link]

-

Future4200. A green route for the acylation of resorcinol with acetic acid. [Link]

-

NIH. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

-

YouTube. Fries Rearrangement. [Link]

-

ResearchGate. 1 H-NMR spectra of... | Download Scientific Diagram. [Link]

- Google Patents. US20060129002A1 - Process for the synthesis of alkylresorcinols.

-

Asian Journal of Chemistry. Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. [Link]

-

MDPI. Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. [Link]

-

ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. [Link]

-

ChemSynthesis. 1-(2,4-dihydroxyphenyl)ethanone. [Link]

-

NIH. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. [Link]

-

PubMed. Purification and characterization of 3,4-dihydroxyphenylalanine decarboxyase from pig kidney. [Link]

-

Organic Reactions. The Hoesch Synthesis. [Link]

-

Semantic Scholar. A green route for the acylation of resorcinol with acetic acid. [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

-

ResearchGate. Three different possible hydroxyl conformations of resorcinol with respect to the phenyl ring. 9d. [Link]

-

ResearchGate. Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes | Request PDF. [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

ResearchGate. Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

Sources

Technical Support Center: Crystallization of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aiming to achieve high-purity crystalline material. The unique structural characteristics of this molecule present specific challenges and opportunities in crystallization. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to guide you through successful crystallization.

Understanding the Molecule: A Foundation for Success

The molecular structure of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a deoxybenzoin derivative, is central to its crystallization behavior. The presence of multiple, distinct functional groups dictates the intermolecular forces at play.

-

Phenolic Hydroxyls (-OH): The two hydroxyl groups on the resorcinol ring are potent hydrogen bond donors and acceptors. This enables the formation of strong, directional hydrogen bonds, which are fundamental to building a stable crystal lattice.[1][2] These groups significantly increase the molecule's polarity.

-

Ketone Carbonyl (C=O): This group acts as a strong hydrogen bond acceptor, participating in the intermolecular network.[3][4]

-

Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[1]

-

Nitro Group (-NO₂): This highly polar, electron-withdrawing group introduces strong dipole-dipole interactions.[5] Its conformation can be influenced by crystal packing forces, affecting the overall charge distribution and stability of the lattice.[6][7]

The combination of these features can lead to a robust crystal structure but also presents challenges, such as strong solvent affinity and the potential for "oiling out" if conditions are not precisely controlled.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₅ | [PubChem][8] |

| Molecular Weight | 273.24 g/mol | [PubChem][8] |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | [PubChem][8] |

| General Solubility | Limited aqueous solubility (>41 µg/mL at pH 7.4) | [PubChem][8] |

Troubleshooting Guide: From Oils to Crystals

This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase (the "oil") rather than a solid crystal.[9][10] This is common for molecules with strong intermolecular forces that are slow to organize into a crystalline lattice. The oil is a solute-rich, amorphous state that is kinetically favored over the thermodynamically stable crystalline state.

Causality: This typically happens when the level of supersaturation is too high, forcing the molecules out of solution faster than they can arrange themselves into an ordered lattice. Impurities can also stabilize this amorphous liquid phase.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for oiling out.

Actionable Solutions:

-

Reduce the Rate of Supersaturation: Generate supersaturation more slowly. This can be achieved by slowing the cooling rate (e.g., by using an insulated container) or by adding the anti-solvent much more slowly and with vigorous stirring to avoid localized high concentrations.[9]

-

Modify the Solvent System: The chosen solvent/anti-solvent pair may be unsuitable. Try an anti-solvent that is more miscible with the primary solvent to ensure a more gradual change in solubility.

-

Lower the Crystallization Temperature: If oiling occurs at a specific temperature, try to heat the solution to full dissolution, cool it quickly past that temperature range, and then hold it at a lower temperature where crystal nucleation is favored over oiling.

-

Use Seeding: Add a few microcrystals ("seeds") of the pure compound to the solution just as it reaches saturation.[11] This provides a template for growth, bypassing the kinetic barrier to nucleation and guiding the formation of the desired crystalline phase.

Q2: No crystals are forming. The solution remains clear even after cooling and waiting.

Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the formation of initial crystal nuclei) to occur.

Causality: The solution is likely too dilute, meaning the concentration of the compound is below its solubility limit at that temperature.

Actionable Solutions:

-

Increase Concentration: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration.[12] Then, allow it to cool again.

-

Induce Nucleation:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

-

Seeding: Add a seed crystal. If you have no crystals, create them by taking a drop of the solution on a watch glass and letting it evaporate completely to get a solid residue, then scrape a tiny amount back into the main solution.

-

-

Use a Stronger Anti-solvent: If using a two-solvent system, you may need to add more of the anti-solvent or switch to one in which your compound is less soluble.

Q3: My crystal yield is very low.

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the "mother liquor") after the crystallization period.

Causality: This is often a result of using too much solvent or not cooling the mixture to a low enough temperature.

Actionable Solutions:

-

Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[13] Working with a saturated solution is key.

-

Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. An ice-water bath is recommended to minimize the solubility of the compound in the mother liquor.

-

Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot but has very low solubility when cold.[13] If your compound is too soluble in the cold solvent, you will inevitably have a low yield. Consider a different solvent system.

-

Second Crop: The mother liquor can be concentrated by evaporating some solvent and cooled again to obtain a second, though likely less pure, crop of crystals.

Recommended Experimental Protocols

Protocol 1: Systematic Solvent Screening

Before attempting a large-scale crystallization, a systematic solvent screening is essential. This is performed on a small scale (5-10 mg of compound per test).

Step-by-Step Methodology:

-

Place a small amount of your compound into several test tubes.

-

Add a potential solvent dropwise at room temperature. A good "single solvent" candidate will not dissolve the compound well at room temperature.

-

Heat the tubes that did not dissolve. A good solvent will dissolve the compound completely at its boiling point.

-

Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a large quantity of high-quality crystals.

-

For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble). Then, add a "poor" anti-solvent dropwise until the solution becomes persistently cloudy (turbid). Gently heat until the solution becomes clear again, then allow it to cool slowly.[14]

| Solvent Class | Examples | Role & Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to be good primary solvents due to their ability to form hydrogen bonds with the hydroxyl groups of the target molecule. Water is a potential anti-solvent when paired with these. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Acetone and EtOAc are good candidates for dissolving ketones.[15] They can be paired with non-polar anti-solvents like hexanes or heptane. |

| Non-Polar | Toluene, Hexanes, Heptane | Unlikely to be good primary solvents due to the high polarity of the target molecule. They are excellent candidates for use as anti-solvents when paired with a more polar primary solvent. |

Protocol 2: Optimized Two-Solvent Crystallization Workflow

This protocol uses a polar primary solvent (e.g., Ethanol) and a non-polar or highly polar anti-solvent (e.g., Water or Hexane).

Caption: Step-by-step two-solvent crystallization process.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system to try for this specific molecule? A: Based on its structure, an excellent starting point would be an Ethanol/Water system. The molecule's hydroxyl groups should lend it good solubility in hot ethanol, while its overall organic character will make it insoluble in water, an effective anti-solvent. An alternative would be Acetone/Hexane.

Q: How do I get seed crystals if I've never successfully crystallized the compound? A: Take a small sample of your most pure material in a vial. Dissolve it in a few drops of a highly volatile solvent (like acetone or dichloromethane). Allow the solvent to evaporate rapidly in a fume hood. The resulting solid film can be scraped to provide seed crystals. While not perfectly crystalline, this material provides nucleation sites.

Q: Is slow evaporation a good method for this compound? A: Slow evaporation can be effective, especially for generating initial high-quality crystals for seeding.[11] Dissolve the compound in a suitable solvent in a vial, cover the vial with parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days. However, this method can sometimes lead to the formation of large, but often intergrown, crystals and may not be ideal for bulk purification.[11]